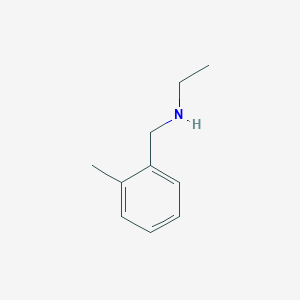

N-(2-methylbenzyl)ethanamine

描述

Historical Trajectories of Alkylamines and Benzylamines in Organic Synthesis

The journey of amines in organic chemistry is a rich narrative of discovery and innovation. Alkylamines, which are organic compounds derived from ammonia (B1221849) by replacing one or more hydrogen atoms with alkyl groups, have been a focal point of research since the 19th century. testbook.com The first synthesis of methyl and ethyl amines was reported by Charles-Adolphe Wurtz in 1849. testbook.com Shortly after, in 1850, August Wilhelm von Hofmann established the foundational terms of primary, secondary, and tertiary amines and developed the Hofmann alkylation, a method for amine synthesis via the reaction of alkyl halides with ammonia, which became a cornerstone of organic synthesis. acs.org However, traditional methods like Hofmann alkylation often suffered from drawbacks such as the potential for overalkylation and the production of waste. testbook.com Over the decades, this has driven the development of more sophisticated and sustainable synthetic strategies, including transition-metal catalyzed reactions, which have become central to modern organic chemistry. acs.org

Benzylamines, a specific class of amines where a benzyl (B1604629) group (C₆H₅CH₂) is attached to a nitrogen atom, share a similarly significant history. wikipedia.orgchemicalbook.com They are crucial precursors and intermediates in the industrial production of pharmaceuticals, agrochemicals, and materials. chemicalbook.comchemicalbook.com Benzylamine (B48309) itself can be synthesized through methods like the reaction of benzyl chloride with ammonia or the catalytic hydrogenation of benzonitrile. chemicalbook.com A key feature of benzylamines in synthesis is the ability of the benzyl group to act as a "masked" source of ammonia or a protecting group, which can be removed later in a synthetic sequence via hydrogenolysis. wikipedia.org This particular characteristic has made benzylamines invaluable tools in the construction of complex nitrogen-containing molecules, including a wide array of medicinal compounds. wikipedia.orgontosight.ai

Scope and Significance of N-(2-methylbenzyl)ethanamine within Modern Chemical Science

This compound, a member of the secondary benzylamine family, holds a specific place in contemporary chemical science primarily as a research chemical and a structural motif in medicinal chemistry and catalysis. While not as widely documented as simpler amines, its unique substitution pattern provides a platform for creating diverse molecular architectures.

The compound itself is a secondary amine, possessing a distinct combination of a small alkyl group (ethyl) and a substituted aromatic group (2-methylbenzyl). This structure influences its physical and chemical properties, such as basicity, solubility, and reactivity, making it a target for specific synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| CAS Number | 1158584-71-4 (for hydrochloride salt) |

| Canonical SMILES | CCNCc1ccccc1C |

| InChI Key | InChI=1S/C10H15N.ClH/c1-3-11-8-10-7-5-4-6-9(10)2;/h4-7,11H,3,8H2,1-2H3;1H |

Note: Data corresponds to the compound and its common hydrochloride salt form. bldpharm.comfluorochem.co.ukscbt.com

The significance of this compound is largely demonstrated through the applications of its derivatives. In medicinal chemistry, the N-benzylphenethylamine scaffold is a known pharmacophore. Research has shown that derivatives of N-benzylphenethylamines can act as potent agonists for serotonin (B10506) receptors, such as 5-HT2A. nih.gov The substitution pattern on both the phenethylamine (B48288) and benzyl portions of the molecule is critical for activity. For instance, studies on related N-benzylphenethylamines have explored their potential as psychoactive substances and tools for understanding receptor pharmacology. nih.govmdpi.com

Furthermore, the core structure is utilized in the development of modulators for other biological targets. For example, related structures have been investigated as positive allosteric modulators of metabotropic glutamate (B1630785) receptor 4 (mGlu4), which are targets for treating neurological disorders like Parkinson's disease. nih.gov The synthesis of libraries of these compounds allows for detailed structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties. nih.gov The lithiation of N-substituted 2-(2-methylphenyl)ethanamine derivatives has also been explored, showing that the site of metalation can be controlled, enabling the synthesis of specifically substituted products for further investigation. acs.org

Overview of Academic Research Paradigms and Future Perspectives for this compound

Current academic research involving the this compound scaffold is primarily focused on its application as a building block in synthetic and medicinal chemistry. The development of novel, efficient methods for synthesizing secondary amines remains a highly active field, with techniques like visible-light-mediated multicomponent reactions offering streamlined access to complex amine structures. rsc.org

The future prospects for this compound and its derivatives are promising and multifaceted. Key areas for future exploration include:

Medicinal Chemistry: The continued exploration of this compound derivatives as ligands for various G-protein coupled receptors (GPCRs) is a likely avenue of research. mdpi.comvu.nl Fine-tuning the substitution on the aromatic ring and the N-alkyl group could lead to the discovery of highly selective and potent therapeutic agents for a range of central nervous system disorders.

Catalysis: The amine can serve as a ligand for transition metals. Research into nickel(II) complexes with related (pyrazol-1-ylethyl)amine ligands has shown high activity in ethylene (B1197577) oligomerization and Friedel-Crafts alkylation. researchgate.net Future work could involve designing and synthesizing novel catalysts incorporating the this compound ligand for applications in industrial chemical processes.

Materials Science: Benzylamine derivatives are known to be used in the synthesis of fine chemicals and have applications in materials science. chemicalbook.comsioc-journal.cn The specific properties of this compound could be harnessed in the development of new polymers or as corrosion inhibitors, similar to other benzylamines. chemicalbook.com

The ongoing need for novel molecular entities in drug discovery and catalysis ensures that scaffolds like this compound will remain relevant. Future research will likely focus on developing more efficient and sustainable synthetic routes to this compound and its derivatives, as well as expanding their application in creating functional molecules with tailored properties. researchgate.netoup.com

Development of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to amine synthesis. uniroma1.itnih.gov Key areas of focus include the use of catalytic systems and the development of solvent-free and atom-economical routes.

1 Catalytic Systems for Sustainable this compound Production

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, milder conditions, and reduced waste. rsc.org In the synthesis of this compound, catalytic methods are particularly relevant.

As mentioned, catalytic hydrogenation for reductive amination is an excellent example of a sustainable process. google.com Transition metal catalysts like palladium, platinum, or nickel facilitate the use of molecular hydrogen as the terminal reducing agent, producing only water as a byproduct and exhibiting high atom economy. researchgate.net

An advanced and highly sustainable catalytic approach is the "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology. organic-chemistry.org This strategy allows for the N-alkylation of amines using alcohols as the alkylating agents, which are generally less toxic and more environmentally benign than alkyl halides. In a potential synthesis of this compound, this would involve reacting ethylamine (B1201723) with 2-methylbenzyl alcohol. A transition metal catalyst (e.g., based on iridium or ruthenium) temporarily "borrows" hydrogen from the alcohol to oxidize it to the corresponding aldehyde (2-methylbenzaldehyde) in situ. organic-chemistry.orgresearchgate.net This aldehyde then reacts with ethylamine to form an imine, which is subsequently reduced by the "borrowed" hydrogen returned by the catalyst. The sole byproduct of this elegant process is water, making it a highly atom-economical and green alternative.

Structure

3D Structure

属性

IUPAC Name |

N-[(2-methylphenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-11-8-10-7-5-4-6-9(10)2/h4-7,11H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVMVRWHADCOSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CC=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601296105 | |

| Record name | N-Ethyl-2-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62924-60-1 | |

| Record name | N-Ethyl-2-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62924-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-2-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 2 Methylbenzyl Ethanamine and Analogues

2 Solvent-Free and Atom-Economical Routes to N-(2-methylbenzyl)ethanamine

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com Reactions with high atom economy, such as addition reactions, are preferred as they minimize waste generation.

The reductive amination pathway to this compound is inherently atom-economical, especially when conducted via catalytic hydrogenation:

C₈H₈O (2-methylbenzaldehyde) + C₂H₇N (ethylamine) + H₂ → C₁₀H₁₅N (product) + H₂O

In this reaction, all atoms from the primary reactants are incorporated into the final product, with only a small, benign molecule (water) formed as a co-product.

Further advancing the green credentials of this synthesis involves minimizing or eliminating the use of organic solvents, which contribute significantly to chemical waste. Research has demonstrated that reductive aminations can be performed under solvent-free (neat) conditions. rsc.org For example, a sustainable approach for synthesizing various secondary amines has been developed using pinacolborane (HBpin) as the reducing agent under catalyst- and solvent-free conditions at room temperature, showing broad applicability and excellent functional group tolerance. rsc.org Such solvent-free protocols not only reduce environmental impact but can also simplify product purification and increase process efficiency.

Table 2: Green Chemistry Metrics for this compound Synthesis Pathways

| Synthetic Pathway | Key Byproducts | Atom Economy | Solvent Use | Overall Greenness |

|---|---|---|---|---|

| Alkylation (with 2-methylbenzyl chloride) | HCl, Amine Hydrochloride Salt | Moderate | Typically requires organic solvent. | Lower due to salt waste and potential for over-alkylation. |

| Reductive Amination (with NaBH₄) | Borate Salts, H₂ | Good | Requires alcoholic solvent. | Good, but stoichiometric boron waste is generated. |

| Reductive Amination (Catalytic Hydrogenation) | Water | Excellent | Can be performed in green solvents (e.g., ethanol) or potentially neat. | Very High; clean, catalytic, and atom-economical. |

| "Borrowing Hydrogen" (from 2-methylbenzyl alcohol) | Water | Excellent | Often requires a high-boiling point solvent, but avoids alkyl halides. | Very High; uses benign alcohol feedstock and is highly atom-economical. |

Asymmetric Synthesis and Chiral Resolution of this compound Derivatives

The stereoselective synthesis of this compound derivatives can be broadly approached through two primary strategies: direct asymmetric synthesis to create a specific stereoisomer or the resolution of a racemic mixture. Both pathways offer distinct advantages and challenges, with the choice often dictated by factors such as substrate scope, desired enantiopurity, and scalability.

Enantioselective Methodologies for this compound Stereoisomers

Enantioselective synthesis aims to directly produce one enantiomer of a chiral compound in excess over the other. This is often achieved through the use of chiral catalysts or auxiliaries that create a diastereomeric transition state, favoring the formation of one enantiomer.

One of the most powerful and widely utilized methods for the asymmetric synthesis of chiral amines is the catalytic asymmetric reduction of prochiral imines. This transformation can be effectively catalyzed by transition metal complexes featuring chiral ligands. For instance, iridium and rhodium complexes with chiral phosphine (B1218219) ligands have demonstrated high efficiency in the asymmetric hydrogenation of N-arylimines, achieving excellent enantioselectivities. While specific data for the direct asymmetric synthesis of this compound is not extensively documented in publicly available literature, analogous transformations provide a strong indication of potential synthetic routes.

Another burgeoning area is organocatalysis, which utilizes small organic molecules to catalyze asymmetric transformations. Chiral phosphoric acids, for example, have emerged as powerful catalysts for a variety of enantioselective reactions, including the reduction of imines and Pictet-Spengler reactions, which can be adapted for the synthesis of chiral 2-arylethylamine frameworks. rochester.edu

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Enzymes such as imine reductases (IREDs) and transaminases can catalyze the asymmetric reduction of imines and ketones with exceptional enantioselectivity under mild reaction conditions.

| Catalyst Type | General Substrate | Typical Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoric Acid | N-Aryl Imines | High | rochester.edu |

| Rhodium-Phosphine Complex | Styrenes (Hydroaminomethylation) | Good to Excellent | |

| Imine Reductase (IRED) | Imines | Excellent |

Diastereoselective Control in the Synthesis of this compound Analogues

When the target molecule contains more than one stereocenter, the control of diastereoselectivity becomes crucial. Diastereoselective synthesis aims to produce one diastereomer in excess over others. This is often achieved by employing chiral auxiliaries or by taking advantage of substrate-controlled steric or electronic effects.

For analogues of this compound that possess an additional stereocenter, diastereoselective control can be exerted during bond formation. For example, the addition of a nucleophile to an imine bearing a chiral auxiliary can proceed with high diastereoselectivity. The choice of the chiral auxiliary and the reaction conditions are critical in determining the stereochemical outcome.

A common strategy involves the use of chiral auxiliaries derived from readily available natural products like amino acids or terpenes. These auxiliaries can be temporarily attached to the substrate, direct the stereochemical course of a reaction, and then be cleaved to afford the desired chiral product.

| Reaction Type | Chiral Influence | Typical Diastereomeric Ratio (dr) |

| Nucleophilic addition to imine | Chiral Auxiliary | Moderate to High |

| Alkylation of enolate | Substrate Control | Dependent on substrate |

Chiral Resolution of Racemic this compound

Chiral resolution is a classical yet highly effective method for obtaining enantiomerically pure compounds from a racemic mixture. The most common approach involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. wikipedia.org

The principle behind this technique lies in the different physical properties of diastereomers, such as solubility. By carefully selecting the resolving agent and the crystallization solvent, one of the diastereomeric salts can be selectively precipitated, leaving the other in solution. The resolved amine can then be liberated from the salt by treatment with an acid or base.

Commonly used chiral resolving agents for amines include chiral carboxylic acids such as tartaric acid, mandelic acid, and their derivatives. nih.gov The efficiency of the resolution process is highly dependent on the specific combination of the racemic amine, the resolving agent, and the solvent system.

| Resolving Agent | Principle | Key Advantage | Reference |

| Tartaric Acid | Diastereomeric Salt Formation | Readily available and inexpensive | nih.gov |

| Mandelic Acid | Diastereomeric Salt Formation | Effective for a range of amines | |

| Camphorsulfonic Acid | Diastereomeric Salt Formation | Often provides highly crystalline salts | wikipedia.org |

Elucidation of Advanced Structural and Conformational Aspects of N 2 Methylbenzyl Ethanamine

Sophisticated Vibrational Spectroscopic Analysis of N-(2-methylbenzyl)ethanamineA detailed analysis of the vibrational modes of N-(2-methylbenzyl)ethanamine through techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy, including specific band assignments, has not been reported.

Due to the absence of this foundational research data, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and content inclusions.

Raman Spectroscopic Probing of Specific Vibrational Modes

Raman spectroscopy serves as a powerful, non-destructive technique for probing the vibrational modes of a molecule, offering detailed insights into its structural framework and conformational state. This method is particularly sensitive to non-polar, symmetric vibrations, making it complementary to FTIR spectroscopy. For this compound, Raman analysis focuses on the characteristic vibrations of the substituted benzene (B151609) ring and the aliphatic side chains.

The Raman spectrum of this compound is dominated by signals arising from the ortho-substituted benzene ring. Aromatic C-H stretching vibrations are expected to produce a sharp band in the 3000-3100 cm⁻¹ region. libretexts.org One of the most significant Raman signals for substituted benzenes is the ring breathing mode, a symmetric radial expansion and contraction of the carbon ring, which provides information about the electronic effects of the substituents. nih.gov The presence of both the 2-methyl and the (ethylaminomethyl) groups influences the frequency of these ring vibrations. In-plane C=C stretching vibrations of the aromatic ring typically appear as a set of bands in the 1400-1650 cm⁻¹ range.

Aliphatic C-H stretching vibrations from the ethyl and benzyl (B1604629) methylene (B1212753) groups are also observable, typically in the 2850-3000 cm⁻¹ region. Other key vibrational modes include C-C stretching and deformations of the alkyl framework. Raman spectroscopy is particularly effective for observing symmetric vibrational modes that may be weak or absent in the infrared spectrum. pharmacyfreak.com

Table 1: Predicted Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3050 | Aromatic C-H Stretch |

| ~2935 | Aliphatic C-H Stretch (asymmetric) |

| ~2870 | Aliphatic C-H Stretch (symmetric) |

| ~1605 | Aromatic C=C Ring Stretch |

| ~1450 | CH₂ Scissoring/Bending |

| ~1210 | Aromatic C-C In-Plane Bend |

| ~1030 | Aromatic Ring Breathing Mode (Trigonal) |

Fourier Transform Infrared Spectroscopy for Detailed Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying the specific functional groups within a molecule by measuring the absorption of infrared radiation at characteristic frequencies. The FTIR spectrum of this compound provides definitive evidence for its key structural components, including the secondary amine, the aromatic ring, and the aliphatic chains.

N-H Vibrations: As a secondary amine, this compound is expected to exhibit a single, relatively weak N-H stretching band in the region of 3300-3350 cm⁻¹. orgchemboulder.comrockymountainlabs.com This is a key distinguishing feature from primary amines, which show two N-H stretching bands, and tertiary amines, which show none. wpmucdn.com An N-H bending vibration may also be observed, though it can be weak and sometimes obscured by other peaks.

C-H Vibrations: The spectrum displays distinct bands corresponding to C-H stretching vibrations. Aromatic C-H stretches appear at wavenumbers slightly above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). libretexts.org In contrast, aliphatic C-H stretches from the ethyl and benzyl methylene groups absorb just below 3000 cm⁻¹, generally in the 2850-2960 cm⁻¹ range. rockymountainlabs.com

Aromatic Ring Vibrations: The presence of the benzene ring is confirmed by several characteristic absorptions. Sharp peaks due to C=C in-ring stretching vibrations are typically found in the 1450-1600 cm⁻¹ region. libretexts.org Furthermore, the substitution pattern on the benzene ring can be identified by analyzing the strong C-H out-of-plane bending vibrations in the "fingerprint region" (650-900 cm⁻¹). libretexts.orgpharmacyfreak.com Ortho-disubstituted benzenes, such as this compound, characteristically show a strong absorption band in the range of 735-770 cm⁻¹. spectroscopyonline.com

C-N Vibrations: The C-N stretching vibration of the amine provides another key spectral marker. For aromatic amines, this band is typically strong and appears in the 1250-1335 cm⁻¹ region. orgchemboulder.com The aliphatic C-N bond contributes to absorptions in the 1020-1250 cm⁻¹ range. orgchemboulder.com

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3300-3350 | Weak-Medium | N-H Stretch (Secondary Amine) |

| 3010-3100 | Medium | Aromatic C-H Stretch |

| 2850-2960 | Medium-Strong | Aliphatic C-H Stretch |

| 1585-1600 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1450-1495 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1250-1335 | Medium-Strong | C-N Stretch (Aromatic Amine character) |

Reactivity and Mechanistic Investigations of N 2 Methylbenzyl Ethanamine

Nucleophilic Behavior of N-(2-methylbenzyl)ethanamine in Organic Transformations

This compound possesses a secondary amine functional group, which is characterized by a lone pair of electrons on the nitrogen atom. This lone pair makes the nitrogen atom nucleophilic, enabling it to participate in a variety of organic transformations by attacking electron-deficient centers.

The nucleophilicity of the nitrogen atom in this compound is central to its reactivity in acylation, sulfonylation, and alkylation reactions. These transformations involve the formation of new bonds at the nitrogen center.

Acylation: This reaction typically involves treating this compound with an acylating agent, such as an acyl chloride or an acid anhydride. mdpi.com The reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequently, a leaving group (e.g., chloride) is eliminated, resulting in the formation of a stable N-substituted amide. chemguide.co.uk The presence of a non-nucleophilic base is often required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. mdpi.com

Sulfonylation: Similar to acylation, sulfonylation involves the reaction of this compound with a sulfonyl halide, typically a sulfonyl chloride (e.g., p-toluenesulfonyl chloride), in the presence of a base. The nitrogen atom attacks the electrophilic sulfur atom, displacing the chloride ion and forming a sulfonamide. nih.govresearchgate.net This reaction is a common method for the protection of amines or for the synthesis of biologically active sulfonamides.

Alkylation: The N-alkylation of this compound with alkyl halides proceeds through a nucleophilic substitution (SN2) mechanism. youtube.com The nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. youtube.com A significant challenge in the alkylation of secondary amines is the potential for overalkylation. masterorganicchemistry.com The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkyl halide to form a quaternary ammonium (B1175870) salt. youtube.commasterorganicchemistry.com Controlling the stoichiometry of the reactants and the reaction conditions is crucial to achieve selective mono-alkylation. Alternatively, N-alkylation can be achieved using alcohols as alkylating agents in the presence of specific metal catalysts. nih.gov

| Reaction Type | Reactant | General Product | Mechanism |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | N-(2-methylbenzyl)-N-ethylethanamide | Nucleophilic Addition-Elimination |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-(2-methylbenzyl)-N-ethylsulfonamide | Nucleophilic Substitution |

| Alkylation | Alkyl Halide (R-X) | Tertiary Amine / Quaternary Ammonium Salt | SN2 |

This compound, as a secondary amine, undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones. youtube.com This reaction is a classic example of nucleophilic addition to the carbonyl group. youtube.com The reaction is typically reversible and often requires acid catalysis and the removal of water to drive the equilibrium toward the product side. masterorganicchemistry.comoperachem.com

The mechanism begins with the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon. youtube.com This is followed by proton transfer steps to form a carbinolamine intermediate. researchgate.net Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). masterorganicchemistry.com Elimination of water leads to the formation of a resonance-stabilized iminium ion, which is the final product when reacting a secondary amine with a carbonyl compound. youtube.commasterorganicchemistry.com If the carbonyl compound has an α-hydrogen, the iminium ion can be deprotonated by a weak base to form a neutral enamine. youtube.com

| Carbonyl Reactant | Intermediate | Final Product | Key Conditions |

|---|---|---|---|

| Aldehyde (R-CHO) | Carbinolamine | Iminium Ion | Acid Catalysis, Water Removal |

| Ketone (R-CO-R') | Carbinolamine | Iminium Ion / Enamine | Acid Catalysis, Water Removal |

Role of this compound as a Ligand in Coordination Chemistry

The nitrogen atom of this compound can donate its lone pair of electrons to a metal center, allowing it to function as a ligand in coordination chemistry. nsf.gov As it has one donor site, it typically acts as a monodentate ligand. The steric and electronic properties of the ligand, influenced by the 2-methylbenzyl and ethyl groups, can affect the stability, structure, and reactivity of the resulting metal complexes.

Metal complexes of this compound can be synthesized by reacting the amine with a metal salt in an appropriate solvent. ajgreenchem.com The choice of metal precursor (e.g., halides, acetates, or nitrates) and solvent depends on the desired complex and the solubility of the reactants. The general procedure involves mixing stoichiometric amounts of the ligand and the metal salt, sometimes with gentle heating to facilitate the reaction. mocedes.org

The resulting complexes are characterized using a variety of analytical techniques:

Infrared (IR) Spectroscopy: Coordination of the amine to the metal center can be observed by shifts in the N-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the ligand within the complex and provide information about the complex's symmetry in solution. ajpojournals.org

Elemental Analysis: Provides the empirical formula of the complex, confirming the metal-to-ligand ratio. biointerfaceresearch.com

Single-Crystal X-ray Diffraction: This technique provides definitive information about the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center (e.g., square-planar, tetrahedral, or octahedral). nih.govresearchgate.net

Metal-amine complexes are important in catalysis, often serving as key intermediates in various transformations. nih.gov Adducts formed from this compound and transition metals could potentially exhibit catalytic activity. The ligand framework modulates the electronic and steric environment of the metal center, which in turn influences the catalytic performance. nih.gov

For example, palladium(II) complexes with amine ligands are known to be involved as intermediates in amination reactions. nih.gov Similarly, iridium and ruthenium complexes containing amine ligands have been shown to catalyze the N-alkylation of amines with alcohols. nih.gov Therefore, it is plausible that this compound-metal adducts could function as catalysts in reactions such as C-C coupling, hydrogenations, or transfer hydrogenations, where the amine ligand can play a role in stabilizing the metal center or participating directly in the catalytic cycle.

Regioselective Functionalization and Site-Specific Reactions of this compound Derivatives

The structure of this compound offers several sites for functionalization, including the N-H bond, the aromatic ring, and the C-H bonds of the alkyl substituents.

N-H Functionalization: As discussed in section 4.1.1, the most straightforward functionalization occurs at the nitrogen atom via acylation, sulfonylation, and alkylation reactions.

Aromatic Ring Functionalization: The benzene (B151609) ring of the 2-methylbenzyl group can undergo electrophilic aromatic substitution. The two alkyl substituents on the ring (the methyl group and the methylene (B1212753) group attached to the nitrogen) are ortho-, para-directing and activating groups. Therefore, incoming electrophiles would be directed primarily to positions 4 and 6. Steric hindrance from the adjacent substituents might influence the regiochemical outcome, potentially favoring substitution at the less hindered position 4.

Site-Specific Reactions: The C-H bonds of the methyl and benzylic methylene groups are potential sites for radical reactions or deprotonation-substitution sequences. Under strongly basic conditions (e.g., using an organolithium reagent), deprotonation could occur. While the N-H proton is the most acidic, after its removal, deprotonation could potentially occur at the benzylic position or the methyl group. If the nitrogen atom is first coordinated to a directing group, it could facilitate regioselective C-H activation or metalation at the ortho-position of the ring or the methyl group, enabling the introduction of various electrophiles at a specific site.

Directed Ortho-Metalation and Lateral Lithiation Studies

The presence of a heteroatom-containing substituent, such as the ethanamine group in this compound, can direct the metalation to a specific position on the aromatic ring. This process, known as directed ortho-metalation (DoM), is a powerful tool for the regioselective functionalization of aromatic compounds. In this reaction, the heteroatom coordinates to an organolithium reagent, facilitating the deprotonation of the adjacent ortho position. wikipedia.orgbaranlab.org

In the case of this compound, the nitrogen atom of the ethanamine moiety can act as a directing group. Treatment with a strong base, such as n-butyllithium or tert-butyllithium (B1211817), is expected to lead to the formation of an aryllithium intermediate at the position ortho to the benzylamine (B48309) substituent (the C6 position of the benzene ring). This intermediate can then be trapped by various electrophiles to introduce a wide range of functional groups.

However, a competing reaction pathway exists in the form of lateral lithiation, which involves the deprotonation of the benzylic methyl group. The acidity of the benzylic protons is enhanced by the adjacent aromatic ring. The outcome of the reaction, whether directed ortho-metalation or lateral lithiation, is often influenced by the specific reaction conditions, including the choice of base, solvent, and temperature, as well as the nature of the N-substituents.

While specific studies on the lithiation of this compound are not extensively documented, research on analogous compounds provides valuable insights. For instance, studies on the lithiation of N'-(2-methylphenyl)-N,N-dimethylurea have shown that lateral lithiation can be achieved with high selectivity. arkat-usa.org In this case, treatment with tert-butyllithium resulted in the deprotonation of the benzylic methyl group, and the resulting lithium intermediate was successfully reacted with a variety of electrophiles. arkat-usa.org

The table below summarizes the results of lateral lithiation of N'-(2-methylphenyl)-N,N-dimethylurea, a compound analogous to this compound. These results illustrate the potential for selective functionalization at the benzylic position.

| Electrophile | Product | Yield (%) |

|---|---|---|

| Benzophenone | N'-(2-(2-hydroxy-2,2-diphenylethyl)phenyl)-N,N-dimethylurea | 85 |

| 4-Methoxyacetophenone | N'-(2-(2-hydroxy-2-(4-methoxyphenyl)propyl)phenyl)-N,N-dimethylurea | 82 |

| Cyclohexanone | N'-(2-(2-(1-hydroxycyclohexyl)methyl)phenyl)-N,N-dimethylurea | 78 |

| Dimethylformamide | N'-(2-formylphenyl)-N,N-dimethylurea | 75 |

| Benzaldehyde | N'-(2-(2-hydroxy-2-phenylethyl)phenyl)-N,N-dimethylurea | 80 |

Data adapted from a study on the lateral lithiation of N'-(2-methylphenyl)-N,N-dimethylurea. arkat-usa.org

Electrophilic Substitution Reactions on the Benzyl (B1604629) and Ethanamine Moieties

The aromatic ring of this compound is susceptible to electrophilic substitution reactions. The directing effects of the substituents on the ring, namely the alkylamine and the methyl group, will determine the position of substitution. Both the N-(ethyl)methanamine and the methyl group are ortho-, para-directing activators. The combined effect of these two groups would be expected to direct incoming electrophiles to the positions ortho and para to the activating groups.

Given the steric hindrance from the N-ethylbenzyl group, electrophilic attack is most likely to occur at the C4 and C6 positions of the benzene ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully controlled to avoid side reactions, such as oxidation of the amine group.

The ethanamine moiety itself can also undergo electrophilic substitution on the nitrogen atom. For example, the lone pair of electrons on the nitrogen can react with electrophiles such as alkyl halides or acyl chlorides, leading to the formation of quaternary ammonium salts or amides, respectively.

The table below provides a hypothetical overview of potential electrophilic substitution reactions on this compound, based on general principles of organic chemistry.

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO3, H2SO4 | N-(4-nitro-2-methylbenzyl)ethanamine and N-(6-nitro-2-methylbenzyl)ethanamine |

| Bromination | Br2, FeBr3 | N-(4-bromo-2-methylbenzyl)ethanamine and N-(6-bromo-2-methylbenzyl)ethanamine |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | N-(4-acetyl-2-methylbenzyl)ethanamine and N-(6-acetyl-2-methylbenzyl)ethanamine |

| N-Alkylation | CH3I | N-ethyl-N-methyl-N-(2-methylbenzyl)ammonium iodide |

| N-Acylation | CH3COCl | N-acetyl-N-(2-methylbenzyl)ethanamine |

Computational and Theoretical Chemistry Studies of N 2 Methylbenzyl Ethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule in its ground state. These ab initio and density functional theory (DFT) methods solve approximations of the Schrödinger equation to determine electronic distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. dergipark.org.trmdpi.com By focusing on the electron density, DFT can accurately predict molecular geometries, energies, and other key characteristics. For N-(2-methylbenzyl)ethanamine, a DFT analysis would typically involve geometry optimization to find the lowest energy structure, followed by calculations of its electronic properties.

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. dergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. dergipark.org.tr

The Molecular Electrostatic Potential (MEP) map is another valuable output of DFT calculations. researchgate.net It visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. mdpi.com These maps are instrumental in predicting sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atom's lone pair would create a region of negative electrostatic potential, marking it as a likely site for electrophilic attack or hydrogen bonding. dergipark.org.tr

Table 1: Representative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies

| Parameter | Formula | Interpretation |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. dergipark.org.tr |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1/(2η) | Reciprocal of hardness, indicates polarizability. |

This table presents conceptual data derived from theoretical DFT calculations.

Quantum chemical calculations, particularly DFT, are highly effective in predicting spectroscopic parameters that can be compared with experimental data. semanticscholar.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. semanticscholar.org The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These calculated values are then typically referenced against a standard compound (like tetramethylsilane) to yield chemical shifts that can be directly compared to experimental spectra. nih.gov Good correlation between calculated and experimental shifts can help confirm structural assignments. semanticscholar.org

Vibrational Frequencies: The vibrational modes of this compound can be calculated to predict its infrared (IR) and Raman spectra. These calculations determine the frequencies and intensities of the molecule's fundamental vibrations. mdpi.com Calculated harmonic frequencies are often systematically higher than experimental values and are frequently scaled by an empirical factor to improve agreement. researchgate.net Analysis of these modes, often aided by Potential Energy Distribution (PED) calculations, allows for the precise assignment of observed spectral bands to specific molecular motions, such as C-H stretches, N-H bends, or aromatic ring vibrations. mdpi.com

Table 2: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| 1H NMR Shift (N-H) | 1.5 ppm | 1.3 ppm |

| 13C NMR Shift (Benzylic CH2) | 52.1 ppm | 50.8 ppm |

| O-H Stretch Frequency | 3619 cm-1 | 3400-3600 cm-1 |

This table contains representative data to illustrate the correlation between calculated and experimental values; specific values for this compound would require dedicated computation. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum calculations excel at describing static, minimum-energy states, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. ethz.ch MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and intermolecular interactions.

This compound has several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore these different conformations by simulating the molecule's movement at a given temperature. nih.gov A key aspect of this analysis is determining the potential energy surface associated with the rotation around specific dihedral angles, such as the C-C-N-C or Ar-C-N-C bonds.

The behavior of this compound can be significantly influenced by its environment, particularly in a solvent. MD simulations are ideal for studying these solvation effects. ethz.ch Solvents can be modeled either explicitly (individual solvent molecules are included in the simulation) or implicitly (the solvent is treated as a continuous medium). Explicit solvent simulations provide a detailed picture of the specific interactions between the solute and solvent molecules. figshare.com

For this compound, simulations in a protic solvent like water would reveal the formation and dynamics of hydrogen bonds. The secondary amine group (-NH-) can act as a hydrogen bond donor, while the lone pair on the nitrogen atom allows it to act as a hydrogen bond acceptor. nih.gov MD simulations can quantify the average number of hydrogen bonds, their lifetimes, and their geometric properties, providing insight into how the molecule is solvated and stabilized by the surrounding solvent network. nih.govrsc.org

Theoretical Elucidation of Reaction Pathways and Transition States Involving this compound

Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction, providing a detailed mechanism that is often difficult to probe experimentally. mdpi.com Using methods like DFT, researchers can model the transformation from reactants to products.

This process involves identifying all relevant stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Locating the transition state structure is key to understanding the reaction mechanism, and its energy relative to the reactants determines the activation energy barrier. nih.gov For reactions involving this compound, such as oxidation, N-dealkylation, or electrophilic aromatic substitution, theoretical calculations can be used to:

Propose plausible reaction mechanisms.

Calculate the activation energies for competing pathways to predict the most likely route.

Characterize the geometry and electronic structure of unstable intermediates and transition states.

Investigate the role of catalysts or solvents in modifying the reaction pathway.

By providing a step-by-step energetic profile, these theoretical studies offer a molecular-level understanding of the reactivity of this compound.

Advanced Applications of N 2 Methylbenzyl Ethanamine in Diverse Chemical Fields

N-(2-methylbenzyl)ethanamine in Materials Science and Polymer Chemistry

In the realm of materials science, the incorporation of specific chemical moieties into polymer structures is a key strategy for tailoring material properties. The unique combination of a reactive secondary amine and a bulky, aromatic methylbenzyl group makes this compound a candidate for developing advanced polymeric materials.

Functional soft materials are designed to have specific, often responsive, properties. The incorporation of this compound moieties can impart unique functionalities. The amine group can introduce pH-responsiveness, while the aromatic ring can enhance thermal stability or facilitate interactions with other aromatic molecules through π-π stacking. This approach is central to molecular imprinting technology, where functional monomers are polymerized around a template molecule to create selective binding cavities. mdpi.com Following this principle, polymers incorporating the this compound moiety could be developed for applications in chemical sensing, selective separation, or as matrices for controlled release systems.

This compound as a Building Block in Fine Chemical Synthesis

In organic synthesis, "building blocks" are versatile molecules used as starting materials for constructing more complex compounds. enamine.netenamine.net this compound is valued in this role due to its dual functionality, offering a nucleophilic amine center and a modifiable aromatic ring, making it a key intermediate for specialty chemicals. scbt.comslnpharmachem.com

Nitrogen-containing heterocycles are core structures in a vast number of biologically active compounds and pharmaceuticals. nih.gov Over 85% of all biologically active compounds feature a heterocyclic scaffold, with nitrogen heterocycles being the most common. nih.gov Secondary amines are fundamental reactants in the synthesis of these rings. This compound can serve as a precursor in cyclization reactions to form a variety of heterocyclic systems. For instance, it can react with diketones, haloalkanes, or other bifunctional electrophiles to construct rings such as piperazines, diazepanes, or other complex fused systems. The synthesis of these compounds often involves transition-metal-free methods, providing an efficient pathway to diverse molecular architectures. rsc.org The resulting heterocyclic compounds, bearing the 2-methylbenzyl substituent, can be further elaborated into target molecules for medicinal chemistry and materials science.

The synthesis of specialty chemicals often requires multi-step processes where key intermediates dictate the final product's structure. This compound functions as a valuable intermediate for creating molecules with specific functionalities. slnpharmachem.com Its secondary amine can be derivatized through acylation, alkylation, or sulfonylation to introduce new functional groups. Simultaneously, the aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of substituents that can tune the electronic and steric properties of the final product. This versatility makes it a key component in the production of fine chemicals used in agrochemicals, pigments, and the pharmaceutical industry.

Analytical Methodologies for the Detection and Quantification of this compound in Complex Matrices

The accurate detection and quantification of chemical compounds in complex mixtures such as environmental, biological, or pharmaceutical samples are critical for quality control and research. Advanced analytical techniques are necessary to achieve the required sensitivity and selectivity for amines like this compound. nih.gov

The primary methods for analyzing trace amounts of amines involve hyphenated chromatographic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating the analyte from the matrix and providing unambiguous identification and quantification. nih.govresearchgate.net For volatile amines, GC-MS is often employed. In cases where the compound has low volatility or is thermally unstable, LC-MS is the preferred method. To enhance detection, particularly in GC-based methods, derivatization is often employed. Reagents like dansyl chloride can react with the secondary amine to form a derivative that is more amenable to chromatographic analysis and detection. nih.gov

Below is an interactive table summarizing the primary analytical techniques applicable to this compound.

| Analytical Technique | Principle of Separation | Detection Method | Sample Matrix Applicability | Key Advantages |

| GC-MS | Volatility and interaction with a stationary phase | Mass Spectrometry (MS) | Environmental (water, soil), Industrial process streams | High resolution, excellent for volatile and semi-volatile compounds. |

| LC-MS/MS | Partitioning between a mobile and stationary phase | Tandem Mass Spectrometry (MS/MS) | Pharmaceutical products, Biological fluids (plasma, urine) | High sensitivity and selectivity, suitable for non-volatile compounds. nih.gov |

| HPLC-UV | Partitioning between a mobile and stationary phase | UV-Visible Spectroscopy | Quality control, purity assessment | Robust, cost-effective for quantification at higher concentrations. |

| Capillary Electrophoresis (CE) | Migration in an electric field | UV or Mass Spectrometry (MS) | Aqueous samples, pharmaceutical formulations | High separation efficiency, minimal sample consumption. nih.gov |

These methodologies ensure that even trace amounts of this compound can be reliably identified and measured, which is essential for process monitoring, impurity profiling, and metabolic studies.

Based on a comprehensive review of the available scientific literature, there is no evidence to suggest that this compound is utilized as a derivatization agent for chromatographic or spectrometric analyses. The foundational premise of the requested article, which outlines the advanced applications of this compound as a derivatization agent, is not supported by published research.

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a particular analytical method. youtube.comresearchgate.net This technique is often employed in chromatography and spectrometry to improve the volatility, thermal stability, and detectability of analytes. youtube.comjfda-online.com Common derivatization methods include silylation, acylation, and alkylation. jfda-online.com

While the use of various benzylating agents for the derivatization of compounds like ethanolamines to improve their gas chromatography-mass spectrometry (GC-MS) profiles has been documented, this compound itself has not been identified as a reagent for this purpose. nih.govosti.govosti.gov Similarly, the literature on chiral derivatizing agents, which are used to separate enantiomers by converting them into diastereomers, does not mention this compound as a reagent. wikipedia.orgnih.gov

The existing research on compounds structurally related to this compound primarily focuses on their synthesis, pharmacological activities, or their analysis as analytes, rather than their application as analytical derivatization agents.

Therefore, as there is no scientific basis in the provided search results or the broader chemical literature to support the use of this compound in the development of derivatization agents for chromatographic analyses or in advanced spectrometric techniques for trace analysis, it is not possible to generate the requested article in a scientifically accurate and factual manner. To do so would necessitate the fabrication of data and research findings, which would be misleading and scientifically unsound.

Environmental Fate and Degradation Mechanisms of N 2 Methylbenzyl Ethanamine

Biodegradation and Biotransformation of N-(2-methylbenzyl)ethanamine in Environmental Microcosms

Biodegradation by microorganisms is a critical process for the removal of organic compounds from the environment. Benzylamines, in general, are considered to be biodegradable. Studies on related N-substituted benzylamines in environmental microcosms can provide insights into the likely biotransformation pathways of this compound.

The biodegradation of N-alkylated benzylamines often initiates with N-dealkylation. For instance, the degradation of benzyldimethylalkylammonium chloride (a quaternary ammonium (B1175870) compound with a benzyl (B1604629) group) by Aeromonas hydrophila has been shown to proceed through the formation of benzyldimethylamine, benzylmethylamine, and ultimately benzylamine (B48309). nih.gov This suggests a stepwise removal of the alkyl groups from the nitrogen atom.

Following this analogy, a plausible biotransformation pathway for this compound in a microbial consortium would involve the initial cleavage of the ethyl group to form 2-methylbenzylamine. Subsequently, the primary amine could be oxidized to 2-methylbenzaldehyde, which can be further metabolized to 2-methylbenzoic acid. nih.gov Aromatic acids are common intermediates in the biodegradation of many aromatic compounds and can be funneled into central metabolic pathways, leading to complete mineralization to carbon dioxide and water.

The rate of biodegradation can be influenced by various environmental factors, including the composition of the microbial community, temperature, pH, and the availability of nutrients and oxygen. While specific half-life data from microcosm studies for this compound are not available, the general susceptibility of benzylamines to microbial attack suggests that it would not be highly persistent in biologically active environments.

Table 2: Plausible Biotransformation Pathway of this compound

| Step | Transformation | Intermediate Product |

| 1 | N-Deethylation | 2-Methylbenzylamine |

| 2 | Oxidative Deamination | 2-Methylbenzaldehyde |

| 3 | Oxidation | 2-Methylbenzoic Acid |

| 4 | Ring Cleavage & Mineralization | CO2 + H2O |

This table represents a hypothesized pathway based on the biodegradation of structurally related compounds.

Sorption, Mobility, and Bioavailability Studies in Soil and Water Environments

The sorption of a chemical to soil and sediment particles significantly affects its mobility and bioavailability in the environment. aimspress.com For ionizable compounds like this compound, the soil pH and the compound's pKa are critical factors. With an estimated pKa value typical for secondary amines (around 10-11), this compound will exist predominantly in its protonated, cationic form in most environmental soils and waters (pH 5-9).

Cations generally exhibit stronger sorption to negatively charged soil components like clay minerals and organic matter compared to their neutral counterparts. Therefore, this compound is expected to have a moderate to low mobility in soil. The organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict the extent of sorption. For the parent compound, benzylamine, an estimated Koc of 270 suggests moderate mobility. chemsafetypro.com The presence of the additional methyl and ethyl groups in this compound may slightly increase its hydrophobicity and thus its Koc value, leading to potentially lower mobility.

The mobility of a compound in soil determines its potential to leach into groundwater or be transported via surface runoff. Based on the expected moderate sorption, the leaching potential of this compound is likely to be limited, particularly in soils with higher organic matter and clay content.

Bioavailability, the fraction of a chemical that is available for uptake by organisms, is inversely related to its sorption. nih.gov Strongly sorbed compounds are less bioavailable for microbial degradation and uptake by plants. The moderate sorption of this compound suggests that while its mobility may be restricted, a fraction will remain in the soil solution and be available for biological processes. The bioavailability can change over time due to aging processes, where the compound becomes more strongly bound to the soil matrix.

Table 3: Estimated Soil Sorption and Mobility Parameters for Benzylamine (as a proxy for this compound)

| Parameter | Estimated Value | Implication for Mobility |

| Koc (L/kg) | 270 | Moderate |

| Predominant form in soil (pH 5-9) | Cationic | Increased sorption, lower mobility |

Note: Data for benzylamine is used as an estimate due to the lack of specific data for this compound.

Emerging Research Frontiers and Future Directions for N 2 Methylbenzyl Ethanamine

Integration of N-(2-methylbenzyl)ethanamine in Supramolecular Chemistry and Self-Assembly

The unique structural characteristics of this compound—possessing a secondary amine capable of hydrogen bonding, an aromatic ring for π-π stacking, and alkyl components for hydrophobic interactions—make it a compelling candidate for supramolecular chemistry and the design of self-assembling systems. Research in this area is currently nascent but holds significant promise. The core idea is to utilize non-covalent interactions to organize these molecules into larger, ordered structures with emergent properties.

Future research is anticipated to explore several key areas:

Host-Guest Chemistry: The molecule could act as a guest, fitting into the cavities of larger host molecules like cyclodextrins or calixarenes, potentially altering its solubility, stability, or reactivity.

Organogel Formation: Derivatives of this compound could be designed to act as low-molecular-weight gelators, where intermolecular forces enable the molecules to form fibrous networks that immobilize solvents, creating soft materials with potential applications in sensing or controlled release.

Liquid Crystal Development: By modifying the molecular structure, for example, by adding long alkyl chains or other mesogenic groups, this compound could serve as a scaffold for new liquid crystalline materials. The interplay of hydrogen bonding and π-π stacking could lead to the formation of distinct mesophases.

The successful integration of this compound into such systems hinges on a detailed understanding of its intermolecular interaction energies and geometric preferences, which will require a combination of computational modeling and experimental characterization.

High-Throughput Screening and Combinatorial Chemistry for this compound Derivatives

To unlock the full potential of the this compound scaffold, particularly in fields like drug discovery and materials science, researchers are turning to high-throughput screening (HTS) and combinatorial chemistry. These strategies allow for the rapid synthesis and evaluation of a large number of structurally related derivatives to identify compounds with desired properties.

Combinatorial Library Synthesis: A combinatorial approach would involve systematically modifying the core structure of this compound. This can be achieved by:

Varying Substituents on the Aromatic Ring: Introducing a range of functional groups (e.g., halogens, nitro groups, methoxy (B1213986) groups) at different positions on the phenyl ring.

Modifying the N-Alkyl Group: Replacing the ethyl group with other alkyl or functionalized chains.

Altering the Benzyl (B1604629) Linker: Modifying the methylene (B1212753) bridge connecting the amine to the aromatic ring.

High-Throughput Screening (HTS): Once a library of derivatives is created, HTS platforms can be used to screen them against various biological targets or for specific physical properties. enamine.net This technology utilizes automated robotics and sensitive detection methods to test thousands of compounds in a short period. enamine.net The process enables the rapid identification of "hits"—compounds that exhibit a desired activity. enamine.net

Below is an interactive table detailing common HTS assay formats that could be applied to screen a library of this compound derivatives. enamine.net

| Assay Type | Principle | Potential Application for Derivatives |

| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a target. | Screening for inhibitors of protein-protein interactions. |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the transfer of energy between two fluorescent molecules (a donor and an acceptor) when they are in close proximity. | Identifying compounds that bind to specific receptors or enzymes. |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip when a molecule binds to an immobilized target. | Characterizing the binding kinetics and affinity of derivatives to a target protein in real-time. |

| Thermal Shift Assay (TSA) | Monitors the change in the melting temperature of a target protein upon ligand binding. | Identifying compounds that stabilize a target protein, suggesting direct binding. |

| Cell-Based Assays | Uses living cells to measure a biological response, such as cell viability or reporter gene expression. | Assessing the cytotoxicity or specific cellular pathway modulation of the derivatives. |

This combination of combinatorial synthesis and HTS provides a powerful engine for discovering novel applications for the this compound chemical scaffold. enamine.net

Green Chemistry Innovations for the Sustainable Lifecycle of this compound

As environmental impact becomes a critical consideration in chemical production, green chemistry principles are being applied to the synthesis and lifecycle of this compound. The goal is to develop processes that are more efficient, use less hazardous materials, and reduce waste.

Key innovations include:

Alternative Energy Sources: The use of microwave irradiation and ultrasound has been shown to significantly accelerate N-alkylation reactions, often leading to higher yields in shorter timeframes and with reduced energy consumption compared to conventional heating. rsc.orgasianpubs.org

Greener Solvents and Conditions: Research has focused on replacing volatile organic solvents with more benign alternatives. Methods using polyethylene (B3416737) glycol (PEG-600) as a recyclable solvent or solvent-free conditions, such as grinding reactants together in the solid phase, have proven effective for similar N-alkylation processes. asianpubs.org

Improved Atom Economy: Synthetic strategies are being re-evaluated to maximize the incorporation of atoms from reactants into the final product. For instance, modifications to the Gabriel synthesis, a classic method for preparing amines, aim to enable the efficient recovery and reuse of co-products. rsc.org

Life Cycle Assessment (LCA): A holistic approach involves conducting a full Life Cycle Assessment for the compound. An LCA evaluates the environmental footprint from raw material extraction and synthesis to its use and end-of-life disposal. dtu.dk This assessment considers metrics such as Cumulative Energy Demand (CED) and Global Warming Potential (GWP) to identify hotspots in the lifecycle and guide the development of more sustainable pathways. dtu.dk

The table below summarizes green chemistry approaches applicable to the lifecycle of this compound.

| Green Chemistry Principle | Application to this compound Lifecycle | Reference |

| Alternative Solvents | Use of glycerol (B35011) or PEG-600 in synthesis to replace traditional volatile organic compounds. | asianpubs.org |

| Energy Efficiency | Application of microwave or ultrasound energy to reduce reaction times and energy consumption. | rsc.orgasianpubs.org |

| Solvent-Free Reactions | Performing synthesis via physical grinding of solid reactants to eliminate solvent use entirely. | asianpubs.org |

| Atom Economy | Employing synthetic routes like a modified Gabriel synthesis that allow for the recycling of byproducts. | rsc.org |

| Lifecycle Thinking | Conducting a full Life Cycle Assessment to quantify environmental impacts like GWP and CED. | dtu.dk |

Challenges and Opportunities in the Academic Research of this compound

Despite its potential, the academic exploration of this compound faces several challenges that also present significant opportunities for future research.

Current Challenges:

Limited Fundamental Research: There is a notable lack of foundational studies on the compound's properties, particularly in areas like supramolecular chemistry and materials science. Its self-assembly behavior and coordination chemistry are largely unexplored.

Lack of Commercial Derivative Libraries: The absence of readily available, diverse libraries of this compound derivatives hinders rapid screening efforts and new application discovery.

Incomplete Sustainability Data: While green synthesis methods are being developed, comprehensive data from a full Life Cycle Assessment and detailed toxicological profiles are needed to fully validate its environmental and safety credentials.

Future Opportunities:

Scaffold for New Materials: The compound's structure is well-suited for use as a building block in the rational design of functional materials, including organogels, liquid crystals, and porous frameworks.

Platform for Biological Discovery: The application of combinatorial chemistry and HTS to derivatives of this compound could uncover novel biologically active agents for pharmaceuticals or agrochemicals.

Model for Green Chemistry Implementation: The relative simplicity of the molecule makes it an excellent candidate for showcasing the holistic implementation of green chemistry principles, from sustainable synthesis to end-of-life considerations.

Catalysis and Ligand Development: The secondary amine and aromatic ring offer potential coordination sites, suggesting that its derivatives could be developed as ligands for transition metal catalysts used in organic synthesis.

Addressing these challenges through focused research will be crucial to unlocking the full scientific and commercial potential of this compound and its derivatives.

常见问题

Basic: What are the optimal synthetic routes for N-(2-methylbenzyl)ethanamine, and how do reaction conditions influence yield?

This compound can be synthesized via reductive amination or Schiff base formation. A common approach involves reacting 2-methylbenzylamine with acetaldehyde or its derivatives under reflux in ethanol (75–85°C) . Reaction conditions such as solvent polarity (e.g., ethanol vs. methanol), temperature control (±5°C), and stoichiometric ratios (amine:aldehyde = 1:1.2) significantly affect yield. For example, ethanol as a solvent improves solubility of intermediates, while excess aldehyde drives the reaction to completion. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to achieve >95% purity .

Basic: How can spectroscopic techniques (NMR, FTIR, MS) distinguish this compound from structurally similar analogs?

- 1H NMR : The benzylic methyl group (2-methylbenzyl) appears as a singlet at δ 2.3–2.5 ppm, while the ethylamine chain shows a triplet for the CH2NH2 group (δ 2.7–3.1 ppm) and a broad singlet for the NH2 protons (δ 1.5–2.0 ppm) .

- FTIR : A strong absorption band at ~3300 cm⁻¹ (N-H stretch) and C-N stretches at 1250–1350 cm⁻¹ confirm the amine moiety.

- MS : The molecular ion peak [M+H]+ for C10H15N (m/z 150.1) and fragments like m/z 91 (tropylium ion from benzyl cleavage) are diagnostic .

Advanced: What computational methods are effective for predicting the 5-HT2A receptor binding affinity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations (B3LYP/6-31G* basis set) can model interactions. Key parameters include:

- Binding pose analysis : The ethylamine chain forms hydrogen bonds with Ser159/Ser239 residues, while the 2-methylbenzyl group engages in π-π stacking with Phe234 .

- Quantitative structure-activity relationship (QSAR) : Substituents at the 4-position of the benzyl group (e.g., halogens) increase binding affinity (pKi >8.5) by enhancing hydrophobic interactions .

Advanced: How do metabolic pathways of this compound derivatives differ between in vitro (hepatocytes) and in vivo (rodent) models?

- In vitro metabolism : Human hepatocytes primarily catalyze N-dealkylation (via CYP3A4/2D6) to yield 2-methylbenzyl alcohol and ethanamine, followed by glucuronidation .

- In vivo metabolism : Rodents exhibit additional hydroxylation at the benzyl ring (CYP1A2), producing 4-hydroxy metabolites detectable in urine via LC-MS/MS (LOQ: 50 pg/mL) . Contradictions arise in oxidation rates: in vitro models underestimate O-demethylation due to lower CYP2C19 activity compared to in vivo systems .

Advanced: How can researchers resolve contradictory data on the thermal stability of this compound salts?

Conflicting DSC/TGA data (e.g., decomposition at 150°C vs. 180°C) may stem from:

- Crystallinity : Amorphous forms degrade at lower temperatures than crystalline salts .

- Counterion effects : Hydrochloride salts are more stable (ΔH decomposition = 250 kJ/mol) than sulfates (ΔH = 200 kJ/mol) due to stronger ionic interactions .

Methodological recommendations: - Use powder X-ray diffraction (PXRD) to confirm crystallinity.

- Conduct stability tests under controlled humidity (RH 40–60%) to avoid hygroscopic degradation .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to prevent inhalation of vapors (TLV-TWA: 1 ppm).

- Spill management : Neutralize with 10% acetic acid and adsorb with vermiculite .

Advanced: What analytical strategies validate the purity of this compound in complex mixtures (e.g., synthetic byproducts)?

- HPLC-DAD : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm. Retention time: 6.2 min .

- GC-MS : Electron ionization (70 eV) with splitless injection (250°C) identifies volatile impurities (e.g., unreacted benzylamine) .

- Chiral HPLC : Resolves enantiomeric impurities if asymmetric synthesis is employed (e.g., Chiralpak AD-H column) .

Advanced: How do structural modifications (e.g., halogenation) of the benzyl group alter the neuropharmacological profile of this compound?

- Fluorination (2-F substitution) : Increases 5-HT2A selectivity (Ki = 0.8 nM) but reduces metabolic stability due to enhanced CYP2D6-mediated oxidation .

- Bromination (4-Br substitution) : Boosts lipophilicity (logP = 3.2), improving blood-brain barrier permeability (Pe = 8.7 × 10⁻⁶ cm/s in PAMPA assays) but raises hepatotoxicity risks (EC50 in HepG2 cells: 25 μM) .

Basic: What are the best practices for storing this compound to prevent degradation?

- Temperature : Store at –20°C in amber vials to avoid photodegradation.

- Atmosphere : Use argon gas to displace oxygen, minimizing oxidative decomposition .

- Stability monitoring : Perform quarterly HPLC assays to detect degradation products (e.g., benzaldehyde peaks) .

Advanced: How can in silico ADMET models optimize the design of this compound derivatives for CNS-targeted research?

- SwissADME : Predicts blood-brain barrier penetration (BOILED-Egg model) and CYP inhibition.

- Protox : Estimates acute toxicity (LD50) based on substituent electronegativity. For example, nitro groups (e.g., 25N-NBOMe) increase toxicity (predicted LD50 = 12 mg/kg) compared to methoxy derivatives (LD50 = 25 mg/kg) .

- MetaSite : Simulates phase I metabolism to prioritize derivatives with longer half-lives (e.g., 2-methoxy vs. 2-hydroxy analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。